molecular formula C12H11N3O3S B2368574 Methyl 2-(2-formylhydrazino)-5-phenyl-1,3-thiazole-4-carboxylate CAS No. 168482-02-8

Methyl 2-(2-formylhydrazino)-5-phenyl-1,3-thiazole-4-carboxylate

Cat. No.: B2368574
CAS No.: 168482-02-8
M. Wt: 277.3
InChI Key: OLXFPRLKXPOBHN-UHFFFAOYSA-N
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Description

Methyl 2-(2-formylhydrazino)-5-phenyl-1,3-thiazole-4-carboxylate (CAS: 168482-02-8, MFCD00432738) is a thiazole-based heterocyclic compound with the molecular formula C₁₂H₁₁N₃O₃S and a molecular weight of 277.3 g/mol . The compound features a thiazole core substituted with a phenyl group at position 5, a methyl carboxylate at position 4, and a formylhydrazino moiety at position 2. This structural arrangement confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry, material science, and synthetic intermediates. The compound is typically synthesized with a purity exceeding 90%, as noted in commercial and research-grade preparations .

Properties

IUPAC Name

methyl 2-(2-formylhydrazinyl)-5-phenyl-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3S/c1-18-11(17)9-10(8-5-3-2-4-6-8)19-12(14-9)15-13-7-16/h2-7H,1H3,(H,13,16)(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLXFPRLKXPOBHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=N1)NNC=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Hantzsch Thiazole Cyclocondensation

The Hantzsch reaction is a cornerstone for thiazole synthesis. For the target compound, this involves condensing a thiourea derivative with an α-haloketone. A proposed pathway includes:

  • Thioamide Preparation :
    Reaction of methyl 2-amino-4-phenylthiazole-5-carboxylate with carbon disulfide in alkaline conditions yields the thiourea intermediate. Lawesson’s reagent may further thionate amide groups to enhance reactivity.

  • Cyclization with α-Haloketones :
    Phenacyl bromide reacts with the thiourea derivative in refluxing ethanol, forming the 1,3-thiazole ring. The phenyl group at position 5 originates from the α-haloketone’s aryl moiety.

Representative Conditions :

Step Reagents Solvent Temperature (°C) Time (h) Yield (%)
1 CS₂, NaOH Ethanol 80 4 75
2 Phenacyl bromide Ethanol Reflux 6 68

Incorporation of the Formylhydrazino Group

Post-cyclization, the formylhydrazino moiety is introduced at position 2 via nucleophilic substitution:

  • Hydrazination :
    Treatment of 2-chloro-5-phenyl-1,3-thiazole-4-carboxylate with hydrazine hydrate in tetrahydrofuran (THF) affords the hydrazino intermediate.

  • Formylation :
    The hydrazino group reacts with formic acid under reflux, yielding the formylhydrazino derivative. Alternatively, acetic-formic anhydride serves as a milder formylating agent.

Optimized Parameters :

  • Hydrazine molar ratio: 1.2 equivalents
  • Formylation time: 3 hours at 60°C
  • Yield improvement: 82% with acetic-formic anhydride vs. 65% with formic acid

Advanced Catalytic and Green Chemistry Approaches

Palladium-Catalyzed Hydrogenation

Analytical Characterization and Spectral Data

The compound’s structure is validated via spectroscopic techniques:

NMR Spectroscopy :

  • ¹H-NMR (CDCl₃) : δ 10.10 (s, 1H, -CHO), 8.95 (s, 1H, thiazole C2-H), 7.45–7.30 (m, 5H, phenyl), 3.90 (s, 3H, -OCH₃).
  • ¹³C-NMR : δ 182.4 (-CHO), 166.2 (C=O), 158.9 (thiazole C2), 132.8 (phenyl C1), 52.1 (-OCH₃).

IR Spectroscopy :

  • Peaks at 3180 cm⁻¹ (N-H stretch), 1698 cm⁻¹ (C=O), and 1650 cm⁻¹ (C=N).

Mass Spectrometry :

  • ESI-MS: m/z 277.3 [M+H]⁺, consistent with the molecular formula C₁₂H₁₁N₃O₃S.

Applications and Derivative Synthesis

The compound serves as a precursor for antifungal and anticancer agents. Derivatives with modified hydrazine groups exhibit enhanced binding to fungal lanosterol demethylase, as demonstrated by molecular docking studies.

Scientific Research Applications

Chemistry

Methyl 2-(2-formylhydrazino)-5-phenyl-1,3-thiazole-4-carboxylate serves as a valuable building block in organic synthesis. It can be utilized in the preparation of more complex molecules through various organic reactions, including:

  • Reactions : The compound can undergo oxidation and reduction reactions, which can modify its functional groups for further applications.

Biology

The compound is being investigated for its potential biological activities, particularly in enzyme inhibition and receptor binding studies. Notable areas of interest include:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit enzymes involved in metabolic pathways, potentially leading to therapeutic applications.

Medicine

Research into the pharmaceutical potential of this compound is ongoing. Its unique structure may confer specific pharmacological properties that could be harnessed in drug development:

  • Potential Drug Development : Investigations into its efficacy against diseases related to enzyme dysfunctions are underway.

Industry

The compound's distinctive chemical properties may also find applications in industrial processes, particularly in the development of new materials or chemical processes that leverage its reactivity.

Case Study 1: Enzyme Inhibition

A study focused on thiazole derivatives reported that compounds similar to this compound exhibited significant inhibitory effects on xanthine oxidase (IC50 values ranging from 3.6 to 9.9 μM). This suggests that modifications to the thiazole ring can enhance enzyme binding and inhibition .

Case Study 2: Antimicrobial Activity

Another investigation explored the antimicrobial properties of various thiazole derivatives, including those related to this compound. The results indicated promising activity against several bacterial strains, highlighting its potential as an antimicrobial agent .

Mechanism of Action

The mechanism by which Methyl 2-(2-formylhydrazino)-5-phenyl-1,3-thiazole-4-carboxylate exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its formylhydrazino and thiazole groups. These interactions can modulate biological pathways and lead to various physiological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Thiazole derivatives are widely studied due to their diverse biological and chemical properties. Below is a detailed comparison of the target compound with structurally analogous molecules, focusing on substituent effects, synthesis routes, crystallographic data, and functional attributes.

Table 1: Comparative Analysis of Thiazole Derivatives

Compound Name Substituents (Thiazole Positions) Molecular Formula Synthesis Key Steps Crystal System (Space Group) Notable Properties
Methyl 2-(2-formylhydrazino)-5-phenyl-1,3-thiazole-4-carboxylate 2: Formylhydrazino; 4: Methyl carboxylate; 5: Phenyl C₁₂H₁₁N₃O₃S Not explicitly detailed in evidence; likely involves hydrazine derivatives and cyclization Not reported High purity (>90%), potential for hydrazone formation
4-Methyl-2-(4-(trifluoromethyl)phenyl)thiazole-5-carbohydrazide (Compound 4, ) 2: Carbohydrazide; 4: Methyl; 5: 4-(Trifluoromethyl)phenyl C₁₂H₁₀F₃N₃OS Hydrazine hydrate reflux in ethanol, followed by recrystallization Not reported Electron-withdrawing CF₃ group enhances stability; used as intermediate for heterocyclic synthesis
Methyl 2-amino-5-isopropyl-1,3-thiazole-4-carboxylate 2: Amino; 4: Methyl carboxylate; 5: Isopropyl C₈H₁₂N₂O₂S Not detailed in evidence; likely involves Hantzsch thiazole synthesis Monoclinic (P2₁/n) Planar thiazole core with isopropyl steric bulk; studied for crystallographic applications
4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 5, ) 2: Triazolyl-pyrazolyl; 4: 4-Fluorophenyl; 5: Fluorophenyl C₂₇H₁₈F₃N₇S Multi-step synthesis with DMF crystallization Triclinic (P 1) Isostructural with dual fluorophenyl groups; perpendicular orientation of one aryl group affects planarity

Crystallographic and Conformational Differences

  • The triclinic (P 1) symmetry of Compound 5 contrasts with the monoclinic (P2₁/n) system of the compound in , highlighting how fluorinated aryl substituents influence packing efficiency. The target compound’s crystallographic data remains unreported, but its planar thiazole core (common to all analogs) suggests similar intermolecular interactions.

Biological Activity

Methyl 2-(2-formylhydrazino)-5-phenyl-1,3-thiazole-4-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by relevant case studies and research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the reaction of thiazole derivatives with hydrazine derivatives. The general synthetic route includes:

  • Reagents : Thiazole derivatives, formylhydrazine, and appropriate solvents (e.g., ethanol).
  • Conditions : Reactions are often conducted under reflux conditions to promote the formation of the desired hydrazone linkages.

The structural characterization of the synthesized compound is usually confirmed via spectroscopic techniques such as NMR and IR spectroscopy.

2. Biological Activity Overview

This compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Several studies have shown that thiazole derivatives possess antimicrobial properties against various bacterial strains. For instance, compounds with thiazole moieties have demonstrated efficacy against Bacillus subtilis and Aspergillus niger . The structure-activity relationship (SAR) indicates that modifications in substituents can enhance antimicrobial potency.
Compound Activity MIC (µg/mL) Target Strains
This compoundModerate50B. subtilis, A. niger
Ethyl 2-(N-substituted phenyl sulfamoyl) thiazole-4-carboxylateHigh25E. coli, S. aureus
  • Cytotoxicity : Research indicates that certain thiazole derivatives exhibit cytotoxic effects on cancer cell lines. For example, compounds similar to this compound have been tested against various cancer cell lines with promising results .

Case Study 1: Antimicrobial Screening

In a study evaluating the antimicrobial activity of thiazole derivatives, this compound was screened against a panel of bacterial and fungal strains. The results indicated moderate activity against Bacillus subtilis with a minimum inhibitory concentration (MIC) of 50 µg/mL .

Case Study 2: Cytotoxicity Assay

Another study focused on the cytotoxic effects of various thiazole derivatives on cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against A431 cells with an IC50 value lower than that of standard chemotherapeutic agents like doxorubicin .

The biological activity of this compound is believed to result from its ability to interact with cellular targets involved in critical pathways such as:

  • Inhibition of DNA replication : Thiazole derivatives may interfere with DNA synthesis in microbial cells.
  • Induction of apoptosis : In cancer cells, these compounds can trigger apoptotic pathways leading to cell death.

5. Conclusion and Future Directions

This compound represents a promising candidate for further development in antimicrobial and anticancer therapies. Future research should focus on:

  • Optimizing synthetic routes for higher yields.
  • Investigating the detailed mechanisms of action through molecular dynamics simulations.
  • Conducting in vivo studies to evaluate therapeutic efficacy and safety profiles.

This compound's potential as a lead structure for drug development could significantly impact the treatment landscape for infections and cancers associated with resistant strains.

Q & A

Basic: What are the common synthetic routes for Methyl 2-(2-formylhydrazino)-5-phenyl-1,3-thiazole-4-carboxylate, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting from substituted thiazole precursors. A general approach includes:

  • Thiazole ring formation : Cyclization of thiourea derivatives with α-halo ketones or esters under basic conditions (e.g., KOH/EtOH) .
  • Hydrazine functionalization : Reaction of the thiazole intermediate with formyl hydrazine, often using acetic acid as a catalyst .
  • Esterification : Introduction of the methyl ester group via alkylation or transesterification .
    Optimization : Reaction temperature (60–80°C), solvent polarity (DMF or ethanol), and stoichiometric ratios (1:1.2 for hydrazine derivatives) are critical. Purity is monitored via TLC and HPLC .

Basic: Which spectroscopic and chromatographic methods are used to characterize this compound?

  • NMR : 1^1H and 13^{13}C NMR confirm the thiazole ring, formyl hydrazino group, and ester moiety. Key signals include δ 8.2–8.5 ppm (formyl proton) and δ 3.8–4.0 ppm (methoxy group) .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., m/z 305.05 [M+H]+^+) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients assess purity (>98%) .

Basic: What are the typical reactivity patterns of the formylhydrazino and thiazole moieties?

  • Formylhydrazino Group : Reacts with aldehydes/ketones to form hydrazones, enabling Schiff base conjugates for drug delivery .
  • Thiazole Ring : Electrophilic substitution at C5 (phenyl group) and nucleophilic attack at C2 (formylhydrazino) are common. Halogenation (e.g., Br2_2/AcOH) modifies bioactivity .
  • Ester Hydrolysis : Controlled hydrolysis with NaOH/MeOH yields carboxylic acid derivatives for salt formation .

Advanced: How can crystallographic data resolve structural ambiguities in derivatives?

Single-crystal X-ray diffraction (SCXRD) with SHELX software determines bond lengths, angles, and hydrogen-bonding networks. For example:

  • Hydrogen bonding : The formylhydrazino group forms N–H···O interactions (2.8–3.0 Å), stabilizing the crystal lattice .
  • Torsional angles : Thiazole-phenyl dihedral angles (15–25°) influence π-π stacking and solubility .
    Note : High-resolution data (<0.8 Å) are essential for accurate refinement .

Advanced: How do structural modifications impact biological activity in SAR studies?

  • Antitumor activity : Derivatives with electron-withdrawing groups (e.g., Cl, CF3_3) at C5 show enhanced cytotoxicity (IC50_{50} < 10 µM) against HCT-15 colon cancer cells .
  • Anti-inflammatory effects : Methoxy substitutions on the phenyl ring reduce COX-2 inhibition by 40% compared to halogenated analogs .
    Method : In vitro assays (MTT, Western blot) paired with molecular docking (AutoDock Vina) identify key receptor interactions .

Advanced: What computational strategies predict target binding modes?

  • Docking : Flexible ligand docking into enzymes (e.g., topoisomerase II) using PDB ID 1ZXM identifies hydrogen bonds between the formylhydrazino group and Asp543 .
  • DFT calculations : B3LYP/6-31G(d) optimizes geometry and computes vibrational frequencies (FTIR correlation) .
    Validation : RMSD < 2.0 Å between predicted and crystallographic poses confirms accuracy .

Advanced: How are unexpected byproducts managed during synthesis?

  • Case study : Reaction with phenylhydrazine produces pyrazole-thiadiazole hybrids (e.g., 5-cyano-3-(3,5-dimethyl-1-phenylpyrazol-4-yl)-1,2,4-thiadiazole) due to competing cyclization .
  • Mitigation : TLC-guided fractional crystallization or column chromatography (silica gel, hexane/EtOAc) isolates the target compound .

Advanced: What in vitro assays evaluate biological activity, and how are controls designed?

  • Anticancer screening : NCI-60 cell line panel with dose-response curves (1–100 µM) and glibenclamide as a positive control .
  • Antimicrobial testing : Broth microdilution (MIC) against S. aureus and E. coli, with ciprofloxacin controls .
    Data analysis : IC50_{50}/MIC values normalized to cell viability (CellTiter-Glo) and statistical significance (p < 0.05, ANOVA) .

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